molecular formula C5H10O2 B6238852 rac-(3R,4R)-4-methyloxolan-3-ol, cis CAS No. 2411104-30-6

rac-(3R,4R)-4-methyloxolan-3-ol, cis

Cat. No.: B6238852
CAS No.: 2411104-30-6
M. Wt: 102.1
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Description

rac-(3R,4R)-4-methyloxolan-3-ol, cis is a chiral compound belonging to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a hydroxyl group at the third carbon and a methyl group at the fourth carbon, both in the cis configuration. The “rac” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Synthesis from 3,4-epoxybutane: One common method involves the ring-opening of 3,4-epoxybutane with a suitable nucleophile, such as methanol, under acidic or basic conditions to yield rac-(3R,4R)-4-methyloxolan-3-ol, cis.

    Hydroboration-Oxidation: Another method includes the hydroboration of 4-methyl-1,3-butadiene followed by oxidation to form the desired oxolane.

Industrial Production Methods

Industrial production often employs catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum complexes can be used to facilitate the ring-closure reactions under controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: rac-(3R,4R)-4-methyloxolan-3-ol, cis can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form various alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: 4-methyl-3-oxolanone.

    Reduction: 4-methyloxolan-3-amine.

    Substitution: 4-methyl-3-chloroxolane.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Studies: Utilized in studying enzyme mechanisms and substrate specificity due to its chiral nature.

Medicine

    Pharmaceuticals: Potential precursor in the synthesis of pharmaceutical compounds, especially those requiring chiral purity.

Industry

    Polymer Production: Acts as a monomer or co-monomer in the production of specialized polymers.

Mechanism of Action

The compound exerts its effects primarily through interactions with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the methyl group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4R)-4-fluorooxolan-3-amine, cis
  • rac-(3R,4R)-4-aminooxolan-3-ylmethanol, cis

Uniqueness

rac-(3R,4R)-4-methyloxolan-3-ol, cis is unique due to its specific substitution pattern and chiral configuration, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2411104-30-6

Molecular Formula

C5H10O2

Molecular Weight

102.1

Purity

95

Origin of Product

United States

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